molecular formula C10H9ClN2O3S B3510600 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one

1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3510600
M. Wt: 272.71 g/mol
InChI Key: DJBJKURLGSLMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one is a chemical compound belonging to the class of sulfonyl imidazoles This compound features a sulfonyl group attached to a chlorophenyl ring and an imidazole ring with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or imidazole positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.

Major Products Formed:

  • Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted imidazoles and sulfonyl compounds.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the imidazole ring can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific structural features, such as the presence of the chlorophenyl and methyl groups. Similar compounds include:

  • 4-Methylimidazole: Lacks the sulfonyl group.

  • 4-Chlorobenzenesulfonamide: Lacks the imidazole ring.

  • 1-(4-Chlorophenyl)sulfonyl-1H-imidazole: Lacks the methyl group.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-5-methyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-7-6-13(10(14)12-7)17(15,16)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBJKURLGSLMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 3
1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 4
1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 5
1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 6
1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.